molecular formula C12H22 B12564974 1,7-Dodecadiene CAS No. 188746-65-8

1,7-Dodecadiene

Cat. No.: B12564974
CAS No.: 188746-65-8
M. Wt: 166.30 g/mol
InChI Key: SUDSRNZNIPQKNC-UHFFFAOYSA-N
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Description

Significance of Non-Conjugated Dienes as Building Blocks in Advanced Organic Synthesis

Non-conjugated dienes, such as 1,7-dodecadiene, are hydrocarbons containing two double bonds separated by more than one single bond. lumenlearning.com This structural arrangement means the double bonds react independently of each other, similar to simple alkenes. uomosul.edu.iq This predictable reactivity allows for selective chemical modifications at one or both double bonds, making them valuable synthons in organic chemistry. uomosul.edu.iqfiveable.me

The reactivity of non-conjugated dienes is distinct from their conjugated counterparts, where the double bonds are separated by only one single bond, leading to electronic delocalization and unique reactivity patterns like 1,4-addition in Diels-Alder reactions. fiveable.meorgosolver.com In contrast, non-conjugated dienes are excellent substrates for ring-closing metathesis (RCM), a powerful reaction for constructing cyclic compounds. wikipedia.orgwikipedia.org RCM has been instrumental in synthesizing a wide array of unsaturated rings, from common 5- to 7-membered rings to large macrocycles. wikipedia.org The driving force for this reaction is often the formation of a volatile byproduct, such as ethylene (B1197577), which can be removed from the reaction mixture. organic-chemistry.org

The presence of isolated double bonds in a molecule can influence its physical and chemical properties, including its stability and reactivity, which in turn affects its potential applications in materials science and the synthesis of complex organic molecules. fiveable.me

Role of 1,7-Dodecadiene in the Development of Specialty Polymeric Materials

1,7-Dodecadiene serves as a key monomer in the synthesis of specialty polymers through acyclic diene metathesis (ADMET) polymerization. ADMET is a step-propagation condensation reaction that allows for the precise placement of functional groups along a polymer chain. acs.orgresearchgate.net This method has been successfully employed to create a variety of unsaturated polymers, including hydrocarbons and polymers containing functionalities like ethers and thioethers. acs.org

The copolymerization of 1,7-dodecadiene with other monomers allows for the fine-tuning of polymer properties. For instance, its copolymerization with diene monomers based on tetraphenylethene (TPE) has led to the development of random conjugated copolymers with applications as fluorescent probes for palladium detection. acs.org Furthermore, ADMET has been utilized to synthesize semicrystalline long-chain aliphatic polyesters by copolymerizing monomers derived from renewable resources with dienes like 1,9-decadiene (B157367), a close structural relative of 1,7-dodecadiene. mdpi.com This highlights the potential for creating advanced polymers from sustainable feedstocks. mdpi.com The development of such specialty polymers is driven by the need for materials with specific thermal, mechanical, and optical properties for a range of applications. researchgate.netmdpi.com

Historical Trajectories and Evolution of Research on Dodecadiene Derivatives

Research into dienes and their derivatives has a rich history, with early work focusing on understanding the differences in stability and reactivity between conjugated and non-conjugated systems. lumenlearning.com The development of olefin metathesis, a reaction for which Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the Nobel Prize in Chemistry in 2005, revolutionized the use of dienes in synthesis. wikipedia.org

Initially, the application of ring-closing metathesis was explored for the synthesis of various ring sizes. wikipedia.orgnih.gov Over time, the development of more robust and functional-group-tolerant catalysts, such as the Grubbs and Schrock catalysts, greatly expanded the scope of RCM and ADMET. organic-chemistry.orgnih.gov This has enabled the synthesis of increasingly complex and functionalized molecules and polymers.

Early research into dodecadiene derivatives also explored their use in asymmetric synthesis, for example, through the Diels-Alder reaction, to create chiral molecules with a high degree of stereocontrol. oregonstate.edu More recent research has focused on leveraging the unique properties of polymers derived from dodecadiene and related monomers for advanced applications, such as in organocatalysis and sensory materials. acs.orgmdpi.com The continuous evolution of catalytic systems and polymerization techniques promises to further broaden the applications of 1,7-dodecadiene and its derivatives in the future. researchgate.net

Chemical and Physical Properties of 1,7-Dodecadiene

PropertyValue
Molecular Formula C₁₂H₂₂
Molecular Weight 166.30 g/mol nih.gov
IUPAC Name dodeca-1,7-diene nih.gov
CAS Number 188746-65-8 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

188746-65-8

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

dodeca-1,7-diene

InChI

InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3,10,12H,1,4-9,11H2,2H3

InChI Key

SUDSRNZNIPQKNC-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCCC=C

Origin of Product

United States

Synthetic Methodologies for 1,7 Dodecadiene and Its Isomers

Olefin Metathesis Approaches to Dodecadiene Synthesis

Olefin metathesis is a powerful reaction that enables the rearrangement of carbon-carbon double bonds. Catalyzed primarily by ruthenium and molybdenum complexes, this method allows for the strategic formation of new alkenes, including various dodecadiene isomers.

Cross-Metathesis Reactions for Diverse Dodecadiene Isomers

Cross-metathesis (CM) involves the reaction between two different olefins to produce new alkene products. organic-chemistry.org This technique is a straightforward approach for building the C12 backbone of dodecadiene from smaller, more readily available alkenes. The selectivity of the reaction, which dictates the specific isomer formed and the yield of the desired cross-product over undesired homodimers, is influenced by both steric and electronic factors of the substrates and the choice of catalyst. thieme-connect.deillinois.edu For instance, the reaction between two terminal alkenes can statistically lead to a mixture of products, but selectivity can be achieved by using alkenes with different reactivities. organic-chemistry.org

Ruthenium-based catalysts, such as Grubbs' first, second, and third-generation catalysts, are commonly employed due to their functional group tolerance and stability. organic-chemistry.orgnih.gov The reaction is driven forward by the release of a volatile small olefin, typically ethylene (B1197577). illinois.edu By carefully selecting the starting olefins, a variety of dodecadiene isomers can be synthesized. For example, the cross-metathesis of 1-octene and 1-hexene could theoretically produce isomers of dodecadiene, although controlling the precise outcome requires careful optimization of reaction conditions.

Table 1: Illustrative Cross-Metathesis Reaction Parameters

Catalyst Substrate 1 Substrate 2 Solvent Temperature Product
Grubbs II Catalyst 1-Pentene 1-Nonene Dichloromethane Room Temp. Dodecadiene Isomers

This table represents generalized conditions for cross-metathesis reactions that can be adapted for dodecadiene synthesis.

Ring-Opening Metathesis Polymerization (ROMP) Precursors and Analogues

While Ring-Opening Metathesis Polymerization (ROMP) is primarily a method for creating polymers, the underlying principles and precursors can be adapted for the synthesis of discrete molecules like dodecadienes. nih.gov Specifically, a tandem reaction involving the ring-opening of a cycloalkene followed by cross-metathesis with an acyclic olefin (ROCM) can be employed. nih.gov

For example, the ring-opening of a cyclic olefin like cyclooctene in the presence of a chain-transfer agent or a specific cross-metathesis partner can yield linear dienes. The desymmetrization of symmetrical 7-azabicycloalkenes through tandem olefin metathesis sequences highlights the capability of these reactions to generate complex acyclic scaffolds from cyclic precursors. nih.govresearchgate.net This strategy allows for the construction of functionalized diene systems that could be precursors or analogues to 1,7-dodecadiene. Acyclic Diene Metathesis (ADMET) polymerization, a related process, involves the step-growth polymerization of α,ω-dienes and demonstrates the fundamental reactivity that can be harnessed for discrete molecule synthesis by controlling reaction stoichiometry and conditions. mdpi.com

Transition Metal-Catalyzed Coupling Reactions for Dodecadiene Construction

Transition metal catalysis, particularly using palladium, nickel, and iron, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nobelprize.org These methods typically involve the coupling of an organometallic reagent with an organic halide or triflate, providing high chemo- and regioselectivity for constructing complex molecular frameworks like dodecadienes. nih.gov

Palladium-Catalyzed Cross-Coupling Strategies for Dodecadiene Frameworks

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for C-C bond formation due to their mild reaction conditions and broad functional group tolerance. nobelprize.orgmdpi.comresearchgate.net Several named reactions are applicable for the synthesis of dodecadienes.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a vinyl boronic acid) with an organic halide (such as a vinyl or allyl halide) in the presence of a palladium catalyst and a base. mdpi.com To synthesize a dodecadiene, a C6 vinyl boronic acid could be coupled with a C6 vinyl halide.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. mdpi.com For instance, a halo-hexene could be coupled with another hexene molecule to form a dodecadiene framework.

Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organic halide. nobelprize.org The high reactivity of organozinc compounds allows for efficient C-C bond formation under mild conditions.

The general mechanism for these reactions involves an oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organometallic partner, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.orgmdpi.com

Table 2: Overview of Palladium-Catalyzed Reactions for Dodecadiene Synthesis

Reaction Name Organometallic Reagent Organic Electrophile Key Advantage
Suzuki-Miyaura Vinylboronic acid/ester Alkenyl Halide Stability of boron reagents
Heck Alkene Alkenyl Halide No pre-formed organometallic needed

Nickel-Catalyzed Pathways for Dodecadiene Synthesis

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. nih.govyoutube.com Nickel's ability to participate in single-electron transfer (SET) pathways opens up unique reactivity profiles. youtube.com

Nickel-Catalyzed Negishi Coupling: Similar to its palladium counterpart, the nickel-catalyzed Negishi coupling of organozinc reagents with alkenyl halides is a powerful tool for constructing C(sp²)–C(sp²) bonds necessary for dodecadiene frameworks. youtube.com

Multicomponent Reactions: Nickel catalysis is particularly adept at facilitating multicomponent reactions. A four-component coupling of 1,3-butadiene, an alkyl bromide, an arylboronic acid, and carbon monoxide demonstrates nickel's capacity to assemble complex molecules from simple building blocks in a single step. nih.gov While this specific example leads to a ketone, analogous strategies could be envisioned for hydrocarbon synthesis.

The mechanisms of nickel-catalyzed reactions can be complex, often involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. youtube.comyoutube.com These varied oxidation states contribute to nickel's distinct reactivity compared to palladium. youtube.com

Iron-Catalyzed Cross-Coupling Methods

The use of iron, an earth-abundant and inexpensive metal, is a key focus of green chemistry. beilstein-journals.org Iron-catalyzed cross-coupling reactions have emerged as a powerful and sustainable method for C-C bond formation. beilstein-journals.orgnih.govnsf.gov These reactions often proceed via radical pathways, offering reactivity complementary to that of palladium and nickel. beilstein-journals.orgnsf.gov

A common approach involves the coupling of Grignard reagents (organomagnesium halides) with organic halides. beilstein-journals.orgbeilstein-journals.org For example, an alkenyl Grignard reagent could be coupled with an alkenyl halide in the presence of an iron salt, such as iron(III) chloride, to form a dodecadiene. Iron catalysts are also effective in cross-dehydrogenative coupling (CDC) reactions, which form C-C bonds directly from two C-H bonds, avoiding the need for pre-functionalized substrates. mdpi.com Tandem or domino reactions, where multiple bond-forming events occur in a single operation, are also a feature of iron catalysis, allowing for the rapid construction of complex molecular architectures from simple precursors. beilstein-journals.orgbeilstein-journals.org

Table 3: Compounds Mentioned

Compound Name
1,7-Dodecadiene
1-Butene
1-Decene
1-Hexene
1-Nonene
1-Octene
1-Pentene
7-azabicycloalkenes
Carbon monoxide
Cyclooctene
Ethylene
Iron(III) chloride
Grignard reagents
Organoboron compounds

Hydrofunctionalization and Selective Reduction Strategies

Hydrofunctionalization and selective reduction are pivotal in the synthesis of specific dodecadiene isomers, allowing for precise control over the location and geometry of the double bonds. These methods often start from precursors with carbon-carbon triple bonds (alkynes) or other functional groups that can be selectively transformed.

Partial Hydrogenation Techniques for Dodecadiene Formation

The controlled, partial hydrogenation of a dodecadiyne precursor is a common method to produce dodecadienes. The stereochemical outcome of the reaction—that is, the formation of a cis (Z) or trans (E) alkene—is dictated by the choice of catalyst and reaction conditions. This technique is particularly useful because a single alkyne precursor can be used to generate different geometric isomers.

Catalytic hydrogenation is conventionally used to reduce unsaturated bonds, but powerful catalysts like platinum or palladium on carbon will typically reduce an alkyne all the way to an alkane. youtube.com To stop the reaction at the alkene stage, "poisoned" catalysts are employed. youtube.com

Cis (Z)-Dodecadiene Formation : To form a cis-alkene, a poisoned catalyst such as Lindlar's catalyst is used. youtube.com Lindlar's catalyst consists of palladium deposited on calcium carbonate and treated with lead acetate (B1210297) and quinoline. youtube.com The hydrogen atoms add to the same face of the triple bond (syn-addition), resulting in the formation of a cis double bond. youtube.com

Trans (E)-Dodecadiene Formation : The synthesis of a trans-alkene from an alkyne is achieved using a dissolving metal reduction, typically with sodium metal in liquid ammonia at low temperatures. youtube.com In this reaction, a sodium atom transfers an electron to the alkyne, creating a radical anion. The subsequent steps lead to the more stable trans configuration. youtube.com

The choice of hydrogenation technique offers a direct route to control the geometry of the resulting double bonds in the dodecadiene molecule.

Table 1: Stereochemical Outcomes of Dodecadiyne Partial Hydrogenation

Reagent/CatalystStereochemical ProductMechanism Type
H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline)cis (Z)-AlkeneSyn-addition
Na, liquid NH₃ (-33°C)trans (E)-AlkeneDissolving Metal Reduction

Hydroboration and Subsequent Transformations in Dodecadiene Synthesis

Hydroboration involves the addition of a boron-hydrogen bond across a double or triple bond. wikipedia.orgorganic-chemistry.org This method is highly valuable in organic synthesis for its predictable regioselectivity and stereoselectivity. organic-chemistry.org In the context of dodecadiene synthesis, hydroboration is particularly effective for converting diynes into specific cis,cis-dienes.

A well-documented application is the stereoselective synthesis of (5Z,7Z)-5,7-dodecadien-1-ol, a component related to the pine moth sex pheromone. oup.comtandfonline.com The synthesis starts with a 5,7-dodecadiyne derivative.

Hydroboration Step : The diyne is treated with a sterically hindered borane (B79455), such as dicyclohexylborane, in a solvent like tetrahydrofuran (THF). oup.comscispace.com The boron-hydrogen bond adds across each triple bond in a syn-fashion.

Protonolysis Step : The resulting organoborane intermediate is then treated with a proton source, like glacial acetic acid. This step replaces the boron atom with a hydrogen atom, preserving the cis geometry established in the hydroboration step. oup.com

This two-step sequence reliably converts a conjugated diyne into a conjugated (Z,Z)-diene, demonstrating a high degree of stereocontrol. oup.comscispace.com

Table 2: Synthesis of (Z,Z)-Dienes via Hydroboration

Starting MaterialReagentsKey IntermediateFinal Product StereochemistryReference Example
Dodecadiyne derivative1. Dicyclohexylborane 2. Glacial Acetic AcidDivinylborane(Z,Z)-Dodecadiene derivative(5Z,7Z)-5,7-Dodecadien-1-ol oup.com

Dehydration and Elimination Reactions as Synthetic Routes to Alkadienes

Elimination reactions provide a fundamental pathway for the synthesis of alkenes by removing atoms or groups from adjacent carbon atoms. ucsb.edu These methods can be applied to create the double bonds in dodecadienes from saturated precursors like diols (di-alcohols) or dihaloalkanes.

Dehydration of Diols : The dehydration of an alcohol involves the removal of a water molecule to form an alkene. libretexts.orgpressbooks.pub This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.orgpressbooks.pub To synthesize a dodecadiene, a suitable dodecanediol would be subjected to these conditions. The mechanism can proceed through an E1 or E2 pathway depending on the structure of the alcohol (primary, secondary, or tertiary). youtube.comchemistrysteps.com Secondary and tertiary alcohols often react via an E1 mechanism involving a carbocation intermediate, which can sometimes lead to rearranged products. libretexts.orgchemistrysteps.com Primary alcohols tend to react via an E2 mechanism. libretexts.orgpressbooks.pub

Dehydrohalogenation of Dihaloalkanes : This method involves the elimination of a hydrogen halide (H-X) from an alkyl halide to form an alkene. ucsb.edupressbooks.pub The reaction is promoted by a strong base. To form a dodecadiene, a dihalododecane would be treated with a base like potassium hydroxide (B78521). This reaction typically follows an E2 mechanism, which is a single-step process where the base removes a proton and the halide leaving group departs simultaneously. ucsb.edu

These elimination routes are general strategies for introducing unsaturation and are a viable, though potentially less stereocontrolled, method for synthesizing alkadienes.

Stereoselective Synthesis of Dodecadiene Isomers

The biological activity and chemical properties of dodecadiene isomers are often highly dependent on the specific geometry (E/Z) of their double bonds. Therefore, the stereoselective synthesis of these compounds is of significant importance. nih.gov Stereoselective synthesis aims to produce a single, desired stereoisomer out of many possibilities.

Several of the methodologies already discussed provide excellent stereocontrol:

From Alkynes : As detailed in section 2.3.1, the choice of reduction conditions for a dodecadiyne precursor allows for the selective formation of either (Z,Z) or (E,E) isomers. Lindlar's catalyst yields cis-alkenes, while dissolving metal reduction (Na/NH₃) produces trans-alkenes. youtube.com

Hydroboration of Diynes : The hydroboration-protonolysis sequence described in section 2.3.2 is a powerful method for the stereoselective synthesis of (Z,Z)-conjugated dienes from the corresponding diynes. oup.com

Coupling Reactions : Advanced synthetic methods can also be used to construct specific isomers. For instance, the synthesis of various geometrical isomers of 5,7-dodecadien-1-ol has been achieved using methods including hydrozirconation and coupling reactions catalyzed by palladium. oup.com The Negishi cross-coupling reaction, which couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is another powerful tool for the stereoselective construction of dienes. nih.gov

These strategies underscore the ability of modern organic synthesis to precisely control molecular architecture, enabling the targeted creation of specific dodecadiene isomers for research and application. oup.comnih.gov

Mentioned Compounds

Chemical Reactivity and Advanced Transformations of 1,7 Dodecadiene

Polymerization Dynamics and Mechanisms of Dodecadiene

The polymerization of α,ω-dienes like 1,7-dodecadiene can proceed through various mechanisms, leading to polymers with diverse architectures and properties. The specific dynamics and resulting polymer structures are highly dependent on the chosen catalytic system and reaction conditions.

Coordination Polymerization of Dodecadiene for High Molecular Weight Polymers

Coordination polymerization is a powerful method for producing polymers with controlled stereochemistry and high molecular weights. This process involves the use of transition metal catalysts that coordinate with the monomer and guide its insertion into the growing polymer chain.

Metallocene catalysts, which are organometallic compounds typically containing a transition metal sandwiched between two cyclopentadienyl (B1206354) anions, are known for their well-defined single active sites. This characteristic allows for precise control over polymer microstructure, including molecular weight, comonomer distribution, and stereochemistry. behinpolymerco.comnih.gov In the context of α,ω-dienes, metallocene catalysts can facilitate polymerization through the insertion of one or both terminal double bonds. The specific ligand environment of the metallocene can influence the catalytic activity and the structure of the resulting polymer. For instance, bridged metallocene complexes, often referred to as ansa-metallocenes, can exhibit enhanced stereoselectivity in propylene (B89431) polymerization. hhu.de While these principles are well-established, specific studies detailing the metallocene-catalyzed homopolymerization of 1,7-dodecadiene to high molecular weight polymers are not readily found. Research on similar α,ω-dienes like 1,7-octadiene (B165261) and 1,9-decadiene (B157367) has shown that metallocene catalysts can produce long-chain branched polymers through the incorporation of the diene. researchgate.net

In recent decades, non-metallocene catalysts, which lack the cyclopentadienyl ligand, have emerged as a versatile class of catalysts for olefin polymerization. mdpi.com These systems, often based on late transition metals or early transition metals with alternative ligand scaffolds, offer a broad range of catalytic activities and can produce polymers with unique properties. researchgate.net The development of non-metallocene catalysts was driven by the desire to overcome some limitations of metallocenes and to access new polymer architectures. While these catalysts have shown high efficiency in the polymerization of various olefins, specific data on their application in the homopolymerization of 1,7-dodecadiene to achieve high molecular weight polymers is not prominently featured in the available literature.

Copolymerization Strategies Involving 1,7-Dodecadiene and Related Dienes

Copolymerization of α,ω-dienes with other monomers, such as ethylene (B1197577) or propylene, is a common strategy to introduce specific functionalities or to modify the properties of the resulting polymer. In this context, 1,7-dodecadiene could serve as a comonomer to introduce unsaturation or to create long-chain branches. Studies on the copolymerization of ethylene with 1,7-octadiene and 1,9-decadiene using zirconocene (B1252598) catalysts have been reported, demonstrating the ability of these dienes to be incorporated into the polyethylene (B3416737) backbone. researchgate.net However, specific reactivity ratios and detailed kinetic studies for the copolymerization of 1,7-dodecadiene are not available.

Ring-Closing Metathesis Polymerization (RCMP) and Acyclic Diene Metathesis (ADMET) Polymerization

Olefin metathesis has become a powerful tool in polymer synthesis. For a diene like 1,7-dodecadiene, both Ring-Closing Metathesis (RCM) and Acyclic Diene Metathesis (ADMET) are theoretically possible, though RCM leading to a large macrocycle would be entropically disfavored compared to intermolecular polymerization.

ADMET is a step-growth condensation polymerization that is particularly suited for the polymerization of α,ω-dienes. wikipedia.org This process involves the reaction between the terminal double bonds of two diene molecules to form a new internal double bond and a molecule of ethylene, which is removed to drive the reaction to completion. researchgate.net This technique allows for the synthesis of unsaturated polymers with well-defined structures. nih.govnih.gov While ADMET has been successfully applied to various dienes, specific studies detailing the ADMET polymerization of 1,7-dodecadiene are not prevalent in the literature.

Influence of Diene Structure on Polymer Architecture and Reactivity

The structure of the diene monomer plays a crucial role in determining the architecture and reactivity of the resulting polymer. For α,ω-dienes, the length of the hydrocarbon chain between the two terminal double bonds significantly influences the propensity for cyclopolymerization versus linear polymerization or cross-linking. Shorter dienes, such as 1,5-hexadiene (B165246), have a higher tendency to undergo cyclopolymerization. As the chain length increases, the likelihood of cyclization decreases, and linear polymerization with pendant double bonds or cross-linking becomes more favorable. The specific influence of the C12 chain of 1,7-dodecadiene on polymer architecture in various polymerization systems has not been a subject of detailed investigation in the available literature. The geometry of the double bonds (cis/trans) within the polymer backbone, which can be controlled by the choice of catalyst, also has a profound impact on the material's properties. nih.gov

Olefin Metathesis Reactions with 1,7-Dodecadiene

Olefin metathesis is a powerful class of reactions that involves the redistribution of alkene bonds, catalyzed by metal-carbene complexes. For a non-conjugated diene like 1,7-dodecadiene, both intermolecular (cross-metathesis) and intramolecular (ring-closing metathesis) transformations are possible, leading to a variety of valuable chemical structures.

Cross-Metathesis with Terminal and Internal Olefins

Cross-metathesis (CM) is an intermolecular reaction between two different olefins. uwindsor.ca In the case of 1,7-dodecadiene, which has two terminal double bonds, its reactivity in CM depends on the nature of the coupling partner. The reaction is typically driven forward by the release of a volatile small olefin, such as ethylene. illinois.edu

With Terminal Olefins: When 1,7-dodecadiene reacts with another terminal olefin (a Type I olefin), a statistical mixture of products is possible due to the similar reactivity of the reacting double bonds. illinois.eduorganic-chemistry.org This includes the desired cross-metathesis product, as well as homodimers of each reactant. To favor the formation of the cross-product, an excess of one of the olefins can be used. uwindsor.ca For example, the reaction of 1,7-dodecadiene with an excess of a generic terminal olefin (R-CH=CH₂) can yield a mixture of products, with the primary goal being the formation of a diene with new functional groups at its termini.

With Internal Olefins: Cross-metathesis between a terminal olefin like 1,7-dodecadiene and an internal olefin is generally more selective. The reaction rate of terminal alkenes is typically higher than that of internal alkenes, which helps to minimize the homodimerization of the internal olefin partner. thieme-connect.de This selectivity allows for the synthesis of more complex, substituted olefins. The reaction between 1,7-dodecadiene and an internal olefin (R-CH=CH-R') would lead to new, longer-chain dienes with internal double bonds, potentially with specific stereochemistry (E/Z) depending on the catalyst and reaction conditions used. illinois.edu

The choice of catalyst is crucial for achieving high selectivity and yield. Modern ruthenium-based catalysts, such as Grubbs' second and third-generation catalysts, are often employed due to their high activity and tolerance to a wide range of functional groups. thieme-connect.deharvard.edu

Illustrative Cross-Metathesis Reactions of 1,7-Dodecadiene
Reactant 1Reactant 2Catalyst TypePotential Cross-Product(s)Key Consideration
1,7-DodecadieneTerminal Olefin (e.g., Allyltrimethylsilane)Grubbs II or Hoveyda-Grubbs II1-Silyl-1,7-tridecadiene and 1,13-Disilyl-1,7,13-tridecatrieneAn excess of the terminal olefin is often used to maximize the yield of the cross-product over homodimers.
1,7-DodecadieneInternal Olefin (e.g., 2-Butene)Grubbs II or Schrock Catalyst2,8-TridecadieneReaction is generally selective, minimizing homodimerization of the internal olefin. Product stereochemistry (E/Z) is a key factor.

Ring-Closing Metathesis of 1,7-Dodecadiene Derivatives

Ring-closing metathesis (RCM) is an intramolecular reaction that is a cornerstone of macrocycle synthesis. nih.gov While 1,7-dodecadiene itself cannot undergo RCM, appropriately functionalized derivatives containing two terminal double bonds can be cyclized to form large rings. The success of RCM depends heavily on factors such as the length and conformation of the chain connecting the two olefins, the catalyst used, and the reaction concentration. nih.gov High dilution conditions are typically employed to favor the intramolecular RCM pathway over competing intermolecular polymerization. nih.gov

For instance, a derivative of 1,7-dodecadiene where the backbone is modified to include heteroatoms or other functional groups can be designed as a precursor for macrocyclic compounds. The RCM reaction of such a diene would produce a large cycloalkene and a small, volatile byproduct like ethylene, which drives the reaction to completion. harvard.edu This strategy is widely used in the synthesis of complex molecules, including pharmaceuticals and natural products. nih.gov The development of highly active and functional group-tolerant ruthenium catalysts has greatly expanded the scope of RCM. nih.gov

Generalized RCM of a 1,7-Dodecadiene Derivative
SubstrateCatalystProductRing SizeConditions
Functionalized Dodecadiene Derivative (e.g., with an ester linkage in the chain)Grubbs' Second Generation CatalystMacrocyclic Lactone>12 atomsHigh dilution in a solvent like toluene (B28343) or dichloromethane, often at elevated temperatures.

Addition Reactions Across Dodecadiene Double Bonds

The two isolated double bonds in 1,7-dodecadiene react independently, exhibiting chemistry characteristic of simple alkenes. Both electrophilic and radical additions can occur at the C1-C2 and C7-C8 positions.

Electrophilic Addition Processes

In contrast to conjugated dienes which can undergo 1,4-addition, the non-conjugated double bonds of 1,7-dodecadiene react separately in electrophilic additions. libretexts.org The reaction with an electrophile, such as a hydrogen halide (H-X), follows Markovnikov's rule.

The mechanism involves the protonation of the double bond to form the more stable carbocation intermediate. For the terminal C1-C2 double bond, protonation at C1 yields a secondary carbocation at C2. For the internal C7-C8 double bond, protonation at either carbon would yield a secondary carbocation. The subsequent attack by the nucleophile (e.g., Br⁻) on the carbocation completes the addition. libretexts.org

For example, the addition of one equivalent of hydrogen bromide (HBr) to 1,7-dodecadiene would be expected to produce a mixture of 2-bromo-7-dodecene and 8-bromo-1-dodecene (along with 7-bromo-1-dodecene, which is the same molecule). If two equivalents of HBr are used, addition can occur at both double bonds to yield a mixture of dibromododecanes (e.g., 2,8-dibromododecane).

Products of Electrophilic Addition of HBr to 1,7-Dodecadiene
StoichiometryReactantMajor Mono-addition ProductsMajor Di-addition Product
1 equivalent HBr1,7-Dodecadiene2-Bromo-7-dodecene; 8-Bromo-1-dodecene-
2 equivalents HBr1,7-Dodecadiene-2,8-Dibromododecane

Radical Addition Reactions

Radical additions to the double bonds of 1,7-dodecadiene can also occur. Unlike electrophilic addition, the addition of HBr in the presence of peroxides proceeds via an anti-Markovnikov mechanism. The bromine radical adds to the terminal carbon (C1) to form the more stable secondary radical at C2, which then abstracts a hydrogen atom from HBr.

A significant aspect of radical reactions with 1,7-dienes is their propensity to undergo intramolecular cyclization. mdpi.com When a radical is generated within the molecule, it can attack the second double bond, leading to the formation of a cyclic product. For instance, the addition of a radical initiator (R•) to one of the double bonds of a 1,7-diene can be followed by an intramolecular cyclization to form a substituted cyclohexane (B81311) or cyclopentane (B165970) ring, depending on the regioselectivity of the cyclization (6-exo vs. 5-exo cyclization). Recent research has demonstrated that radical cascade reactions of 1,7-dienes with aldehydes can be used to construct complex polycyclic nitrogen-containing skeletons. researchgate.net

Cycloaddition Chemistry Involving 1,7-Dodecadiene

Cycloaddition reactions are powerful tools for forming cyclic structures. The reactivity of 1,7-dodecadiene in these reactions is dictated by the non-conjugated nature of its double bonds.

A key distinction must be made with the well-known Diels-Alder reaction. The Diels-Alder reaction is a [4+2] cycloaddition that requires a conjugated diene to react with a dienophile. wikipedia.orglibretexts.org Because 1,7-dodecadiene is a non-conjugated diene, it cannot act as the four-pi electron component in a standard Diels-Alder reaction. libretexts.org

However, the individual double bonds in 1,7-dodecadiene can participate in other types of cycloadditions, such as [2+2] cycloadditions. These reactions typically require photochemical activation to proceed in a concerted manner. pressbooks.pub For example, under UV irradiation, one of the double bonds in 1,7-dodecadiene could react with another alkene to form a cyclobutane (B1203170) ring.

Furthermore, intramolecular cycloadditions of 1,7-dienes are possible under certain conditions. If the molecule is suitably functionalized, the two double bonds can react with each other, for example in a metal-catalyzed [2+2+2] cycloaddition with an alkyne, or in other complex cascade reactions to form bicyclic systems. These transformations, however, are highly dependent on the specific substrate and reaction conditions.

Functionalization Reactions of Dodecadiene

The reactivity of the double bonds in 1,7-dodecadiene allows for several addition and transformation reactions, including epoxidation, dihydroxylation, hydroboration-oxidation, and metathesis. These reactions provide pathways to introduce new functional groups and construct more complex molecular architectures.

Epoxidation of 1,7-dodecadiene involves the conversion of one or both of its double bonds into epoxide rings. This transformation is typically achieved using peroxy acids or through metal-catalyzed oxidation with hydroperoxides. The non-conjugated nature of the diene allows for the potential for selective mono-epoxidation or di-epoxidation depending on the reaction conditions and stoichiometry of the oxidizing agent.

While specific studies on the epoxidation of 1,7-dodecadiene are not extensively documented in publicly available literature, the principles of alkene epoxidation can be applied. For instance, the epoxidation of a similar non-conjugated diene, 1,7-octadiene, has been studied and provides a model for the expected reactivity of 1,7-dodecadiene. In a study on 1,7-octadiene, a heterogeneous polybenzimidazole-supported Mo(VI) catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant was used to achieve selective mono-epoxidation. Optimal conditions were found to be a reaction temperature of 347 K, a 1,7-octadiene to TBHP molar ratio of 7.97:1, 0.417 mol% catalyst loading, and a reaction time of 218 minutes, resulting in a 66.22% yield of 1,2-epoxy-7-octene.

Table 1: General Conditions for Selective Mono-epoxidation of Non-conjugated Dienes

ParameterCondition
Substrate Non-conjugated diene (e.g., 1,7-octadiene)
Oxidant tert-Butyl hydroperoxide (TBHP)
Catalyst Polybenzimidazole-supported Mo(VI)
Temperature 347 K
Substrate/Oxidant Ratio ~8:1
Catalyst Loading ~0.4 mol%
Reaction Time ~218 min
Primary Product Mono-epoxide
Reported Yield ~66%

This data is based on the epoxidation of 1,7-octadiene and serves as a predictive model for 1,7-dodecadiene.

Dihydroxylation of 1,7-dodecadiene results in the formation of diols, with hydroxyl groups added to each of the double bonds. This transformation can be carried out to produce either syn- or anti-diols depending on the reagents used.

Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. The reaction with osmium tetroxide is highly reliable and proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to yield the cis-diol. Due to the toxicity and expense of OsO₄, it is often used in catalytic amounts in conjunction with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation. organic-chemistry.org The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of diols using a chiral ligand. wikipedia.org

Anti-dihydroxylation can be accomplished via the epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide. This two-step process yields a trans-diol.

Detailed experimental data for the dihydroxylation of 1,7-dodecadiene is scarce in the literature. However, the well-established methods for alkene dihydroxylation provide a clear framework for predicting the outcomes of such reactions on this substrate.

Table 2: Common Reagents for Alkene Dihydroxylation

Dihydroxylation TypeReagentsStereochemistry
Syn-dihydroxylation 1. OsO₄ (catalytic), NMO2. H₂OSyn
Syn-dihydroxylation 1. Cold, dilute KMnO₄2. NaOH, H₂OSyn
Anti-dihydroxylation 1. m-CPBA or other peroxy acid2. H₃O⁺Anti

The hydroboration-oxidation of 1,7-dodecadiene is a two-step reaction that results in the anti-Markovnikov addition of a hydroxyl group to the double bonds. This reaction is highly regioselective and stereospecific, yielding the corresponding primary alcohols.

In the first step, a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), adds across the double bond. The boron atom adds to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon in a syn-addition. For non-conjugated dienes like 1,7-dodecadiene, the reaction can be controlled to achieve either mono- or di-hydroboration. The use of a sterically hindered borane like 9-BBN can enhance the selectivity for mono-hydroboration of the terminal double bond. nih.govorganic-chemistry.org

The second step involves the oxidation of the organoborane intermediate with hydrogen peroxide (H₂O₂) in the presence of a base, typically sodium hydroxide (B78521) (NaOH), to replace the boron atom with a hydroxyl group. organic-chemistry.org

Table 3: General Protocol for Hydroboration-Oxidation of a Terminal Diene

StepReagentsKey Features
Hydroboration 1. 9-Borabicyclo[3.3.1]nonane (9-BBN) in THFAnti-Markovnikov addition, Syn-stereospecificity
Oxidation 2. H₂O₂, NaOHRetention of stereochemistry
Product Terminal diolHigh yields are generally expected

This data is based on the hydroboration-oxidation of a similar terminal diene and is predictive for 1,7-dodecadiene.

1,7-Dodecadiene can undergo acyclic diene metathesis (ADMET) polymerization. ADMET is a step-growth condensation polymerization that involves the reaction of terminal dienes to form polyenes and a volatile small molecule, typically ethylene, which drives the reaction to completion. nih.gov This process is catalyzed by various transition metal complexes, most commonly those based on ruthenium.

The first successful ADMET polymerization was reported in 1991, demonstrating the polymerization of 1,5-hexadiene and 1,9-decadiene. nih.gov The resulting polymers had high molecular weights and a high percentage of trans double bonds. nih.gov While specific studies detailing the ADMET polymerization of 1,7-dodecadiene are limited, the general principles of ADMET suggest that it would readily polymerize to form a poly(decenylene) with the release of ethylene. The properties of the resulting polymer, such as molecular weight and the cis/trans ratio of the double bonds, would be dependent on the choice of catalyst and reaction conditions. nih.gov

Table 4: Typical Catalysts and Conditions for ADMET Polymerization

Catalyst TypeExample CatalystTypical ConditionsPolymer Characteristics
Grubbs' CatalystsGrubbs' 2nd GenerationToluene, reflux, vacuumHigh molecular weight, predominantly trans double bonds
Schrock's CatalystsMolybdenum or Tungsten alkylidenesInert atmosphereHigh activity, can produce cis or trans polymers

Catalytic Applications and Role of 1,7 Dodecadiene in Catalysis

1,7-Dodecadiene as a Substrate for Catalytic Transformations

While direct catalytic studies on 1,7-dodecadiene are not extensively documented in the reviewed literature, its isomers, primarily conjugated dodecadienes, serve as key substrates in several important catalytic reactions, including heterodimerization, hydrosilylation, and silaboration. These transformations highlight the potential of the C12 backbone in synthetic chemistry.

Cobalt-Catalyzed Heterodimerization:

A significant application of dodecadiene isomers is in cobalt-catalyzed heterodimerization reactions. Research has demonstrated the enantioselective heterodimerization of (E)-1,3-dodecadiene with methyl acrylate, a process that yields valuable 1,4-diene esters with high stereocontrol. nih.gov This reaction is efficiently catalyzed by well-defined Cobalt(I) complexes, often activated by a Lewis acid or a sodium salt like NaBARF. nih.govnih.gov The optimization of this reaction has been explored using various cobalt precursors and activators, demonstrating that cationic cobalt(I) intermediates are likely key to the catalytic cycle. nih.govnih.govresearchgate.net

In a test reaction, the heterodimerization of (E)-1,3-dodecadiene and ethylene (B1197577) was successfully catalyzed by a zinc-reduced (dppp)CoBr complex, activated by reagents such as (C₆F₅)₃B or NaBARF, leading to quantitative conversion. nih.gov When extended to methyl acrylate, the reaction produces the desired branched product with high regioselectivity and, with chiral ligands, excellent enantioselectivity (up to 95% ee or more for most prochiral dienes). nih.gov

Table 1: Cobalt-Catalyzed Heterodimerization of (E)-1,3-Dodecadiene and Methyl Acrylate

This table summarizes the optimization of reaction conditions for the heterodimerization reaction. Data sourced from a study on cobalt-catalyzed reactions. nih.gov

EntryCatalyst SystemActivatorConversion (%)Product Ratio (Branched:Linear)Enantiomeric Excess (ee %)
1(dppp)CoBrNone<5--
2(dppe)₂CoH(C₆F₅)₃B>9518a:19a = 94:6N/A
3[(dppp)₃Co₂Br₂](C₆F₅)₃B>9518a:19a = 94:6N/A
4(dppp)CoBrNaBARF>9518a:19a = 94:6N/A
5CoBr₂/(S,S)-BDPPNaBARF/Zn8818a:19a > 97:398

Note: "dppp" is 1,3-Bis(diphenylphosphino)propane, "dppe" is 1,2-Bis(diphenylphosphino)ethane, and "BDPP" is (2S,4S)-2,4-Bis(diphenylphosphino)pentane.

Hydrosilylation and Silaboration:

Dodecadiene isomers are also effective substrates in hydrosilylation reactions. The cobalt-pincer complex Co-5 has been shown to catalyze the anti-Markovnikov hydrosilylation of (E)-1,3-dodecadiene with phenylsilane (B129415) selectively. nih.govresearchgate.net This reaction successfully converts primary and secondary silanes into the desired products. nih.gov The steric properties of the pincer ligand influence the catalyst's activity. nih.govresearchgate.net

In a different approach, the reaction of (E,E)-5,7-dodecadiene with a silylborane reagent catalyzed by a Ni(0)/PEt₃ system was investigated. diva-portal.org Instead of the expected 1,4-silaboration, the reaction yielded two different products in a 1:1 ratio: one from a formal hydrosilylation of the diene and another from a process involving the splitting of the silylborane, H-B exchange, and H-Si addition across two different diene molecules. diva-portal.org The hydrosilylation product was formed with high Z-selectivity. diva-portal.org

Ring-Closing Metathesis (RCM):

The dodecadiene framework is also utilized in ring-closing metathesis (RCM), a powerful method for forming cyclic compounds. researchgate.netorganic-chemistry.org While RCM is broadly applied, a specific study investigated the influence of difluoromethylene (CF₂) units on the efficiency of RCM. A difluorinated 1,11-dodecadiene (B1329416) derivative was synthesized and subjected to RCM conditions. uniovi.es The results were compared to a non-fluorinated analogue to understand how the modification impacts the cyclization process, which can lead to the formation of macrocyclic lactones. uniovi.es

Derivatization of Dodecadiene for Ligand Synthesis in Metal Catalysis

Based on the available research, there is no specific information detailing the derivatization of 1,7-dodecadiene or its isomers for the express purpose of synthesizing ligands for metal catalysis. The development of chiral diene ligands has been a significant area of research, but these efforts have primarily focused on rigid, C₂-symmetrical bicyclic dienes rather than flexible, long-chain α,ω-dienes like dodecadiene. sigmaaldrich.comnih.gov

Influence of Dodecadiene Derivatives on Catalyst Performance and Selectivity

As no specific dodecadiene-derived ligands were identified in the literature, there is consequently no information on their influence on catalyst performance and selectivity. Research in asymmetric catalysis extensively studies how the structure of a chiral ligand influences the enantioselectivity of a reaction. nih.govchemrxiv.org However, these studies utilize established classes of ligands not derived from dodecadiene. The influence of various phosphine (B1218219) and nitrogen-based ligands on the catalytic transformations of dodecadiene substrates has been noted, but this does not pertain to ligands synthesized from dodecadiene itself. nih.govnih.gov

Theoretical and Computational Investigations of 1,7 Dodecadiene Systems

Quantum Chemical Studies on Electronic Structure and Reactivity of Dodecadienes

Quantum chemistry focuses on applying the principles of quantum mechanics to understand the electronic structure and properties of molecules. wikipedia.org By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within a molecule, which in turn governs its stability, geometry, and chemical reactivity. wikipedia.org

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods because it offers a favorable balance between accuracy and computational cost. fiveable.mewikipedia.org DFT is widely used to investigate molecular structures, properties, and reaction pathways. fiveable.me The theory is based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to work with than the complex wave function of a many-electron system. mdpi.com This makes DFT particularly effective for elucidating the mechanisms of chemical reactions. fiveable.memdpi.com

DFT calculations have been successfully applied to understand the stereospecificity of reactions involving dodecadiene isomers. For example, studies on the [4+1] cycloaddition of silylenes to conjugated dienes have shown that the reaction's stereochemical outcome is strictly controlled by the geometry of the diene. acs.org In the case of 5,7-dodecadiene, the specific isomer used dictates the stereochemistry of the resulting cyclopentene (B43876) derivative. acs.org

Table 1: Stereospecific Outcomes of [4+1] Cycloaddition of 5,7-Dodecadiene Isomers

Reactant Isomer Product Stereochemistry
(E,E)-5,7-Dodecadiene cis
(E,Z)-5,7-Dodecadiene trans

This table summarizes the observed stereospecificity in the [4+1] cycloaddition reaction as detailed in the research findings. acs.org

These results, supported by DFT calculations, provide critical insights into the transition states and reaction coordinates, explaining how the initial conformation of the dodecadiene directs the final product structure. fiveable.meacs.org

Conformational Analysis of Dodecadiene Isomers via Computational Methods

The flexibility of the dodecadiene carbon chain allows it to adopt numerous spatial arrangements, or conformations. Understanding the relative energies of these conformers is essential for predicting the molecule's physical properties and chemical behavior. Computational methods are indispensable for exploring the potential energy surface of dodecadiene isomers. su.se

In one approach, the conformational landscape of cis-3,cis-6-dodecadiene was investigated by systematically rotating the molecule around specific torsion angles in 10° increments. su.se To obtain the potential energy profile for these rotations, high-level quantum chemical calculations were performed. su.se The study also conducted a more rigorous series of computations where, for each fixed torsion angle, the rest of the molecule's geometry was optimized to ensure that the resulting energy profile was not an artifact of keeping other degrees of freedom frozen. su.se

Table 2: Computational Methods for Dodecadiene Conformational Analysis

Computational Method Basis Set Purpose
Møller–Plesset perturbation theory (MP2) cc-pVDZ Geometry optimization and energy calculation for torsion angle rotation. su.se
Coupled-cluster theory (CCSD(T)) cc-pVQZ High-accuracy reference calculations for developing force field parameters. su.se

This table outlines the theoretical methods and basis sets employed in the conformational analysis of cis-3,cis-6-dodecadiene. su.se

Such detailed conformational analyses provide foundational data for developing the torsional parameters used in classical molecular mechanics force fields. su.se

Molecular Dynamics Simulations in Dodecadiene-Related Systems

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. rug.nl This method allows researchers to observe how molecular systems evolve, providing a dynamic picture of processes that are difficult to capture experimentally. rug.nl

MD simulations have been used to study dodecadienes in various contexts. In the development of the Slipids force field for polyunsaturated lipids, MD simulations of liquid cis-3,cis-6-dodecadiene were performed to generate a set of representative molecular conformations. su.se These simulations were crucial for deriving averaged partial atomic charges and for validating the force field parameters against bulk properties like liquid density. su.se

Table 3: Typical Parameters for Molecular Dynamics Simulation of Dodecadiene

Parameter Value/Method
Software Gromacs-4.6.7
Integrator Leapfrog
Time Step 2 fs
Ensemble Isotropic NPT
Pressure 1 bar
System Size 340 molecules

These parameters were used in the MD simulation of liquid cis-3,cis-6-dodecadiene to aid in force field development. su.se

Furthermore, related diene systems, such as 1,9-decadiene (B157367), have been used extensively in MD simulations as a solvent to mimic the nonpolar, ordered-chain interior of lipid bilayer membranes. rug.nlnih.gov These simulations help in calculating the free energies of transferring solutes from water into a hydrocarbon environment, providing insights into the permeability of biological membranes. rug.nlnih.gov

Table 4: List of Chemical Compounds Mentioned

Compound Name
1,7-Dodecadiene
cis-3,cis-6-Dodecadiene
(E,E)-5,7-Dodecadiene
(E,Z)-5,7-Dodecadiene
1,9-Decadiene

Advanced Analytical Methodologies in 1,7 Dodecadiene Research

Spectroscopic Techniques for Investigating Reaction Progress and Intermediates

In-situ spectroscopic methods are indispensable for real-time monitoring of chemical reactions involving 1,7-dodecadiene, offering a window into reaction kinetics and the transient species that dictate reaction pathways.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy allows for the continuous tracking of reactant consumption and product formation directly within the reaction vessel. researchgate.netbeilstein-journals.orgrsc.org This technique provides quantitative data on the concentration of various species over time, which is essential for determining reaction rates and understanding mechanisms. rsc.org For instance, in polymerization reactions, the disappearance of the vinyl proton signals of 1,7-dodecadiene and the appearance of new signals corresponding to the polymer backbone can be monitored. The integration of flow systems with NMR spectroscopy has further enhanced its capability for in-situ analysis, enabling the study of reactions under various conditions in a continuous manner. beilstein-journals.orgresearchgate.net Challenges in applying in-situ NMR to heterogeneous reactions, such as the need for efficient mixing within the confines of an NMR spectrometer, have been addressed through the development of specialized equipment like automated plunger-based mixing devices. researchgate.net

In-situ Infrared (IR) Spectroscopy , particularly Attenuated Total Reflection (ATR) FTIR, is another powerful tool for monitoring reaction progress. nih.govmt.com It is highly sensitive to changes in functional groups, making it ideal for tracking the conversion of the double bonds in 1,7-dodecadiene during polymerization or other chemical transformations. mt.commdpi.com The technique can be used to monitor the decrease in the intensity of C=C stretching and bending vibrations and the emergence of new bands associated with the product. nih.gov In-situ IR can provide real-time kinetic data and is applicable to a wide range of reaction conditions, including high-pressure and high-temperature systems. mt.com

Spectroscopic TechniqueInformation ProvidedApplication in 1,7-Dodecadiene Research
In-situ NMR Real-time concentration of reactants, products, and intermediates; reaction kinetics.Monitoring polymerization, isomerization, and other functionalization reactions.
In-situ IR (ATR-FTIR) Real-time changes in functional groups; reaction progress and kinetics.Tracking the consumption of double bonds during polymerization.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for the separation and quantification of 1,7-dodecadiene and its reaction products, providing essential information on purity, yield, and the composition of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 1,7-dodecadiene and its derivatives. lew.rocore.ac.ukrsc.org GC separates the components of a mixture based on their boiling points and interactions with the stationary phase, while MS provides structural information by analyzing the mass-to-charge ratio of fragmented ions. tandfonline.comnih.gov This combination allows for the identification and quantification of isomers and byproducts in synthesis reactions. lew.rotandfonline.com For example, GC-MS has been used to determine the stereoisomeric purity of synthetic pheromones derived from dodecadienes. lew.ro The technique is also invaluable in pyrolysis studies of polymers, helping to identify the degradation products. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for compounds that are not sufficiently volatile for GC analysis, such as oligomers and polymers derived from 1,7-dodecadiene. core.ac.uk Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent, is a common mode used for the purification of reaction products. core.ac.uk By monitoring the eluent with a suitable detector (e.g., UV-Vis or refractive index), fractions containing the desired product can be collected.

Chromatographic MethodSeparation PrincipleApplication in 1,7-Dodecadiene Research
GC-MS Volatility and interaction with stationary phase.Separation and identification of isomers, quantification of purity, and analysis of reaction mixtures. lew.rorsc.org
HPLC Partitioning between stationary and mobile phases.Purification of non-volatile derivatives and oligomers. core.ac.uk

Advanced Mass Spectrometry for Mechanistic Insights and Structural Confirmation

Advanced mass spectrometry techniques offer deep insights into reaction mechanisms and provide definitive structural confirmation of novel compounds derived from 1,7-dodecadiene. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions. nih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly useful for the characterization of polymers, providing information on molecular weight distribution. nih.govnih.gov Isotopic labeling studies, where atoms in the 1,7-dodecadiene molecule are replaced with their heavier isotopes (e.g., deuterium), coupled with mass spectrometry analysis, are a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms. nih.gov

X-ray Diffraction and Scattering Techniques for Polymer Structure Analysis

X-ray techniques are crucial for elucidating the solid-state structure of polymeric materials derived from 1,7-dodecadiene.

X-ray Diffraction (XRD) is used to determine the crystalline structure of materials. ucmerced.eduicdd.com For semi-crystalline polymers, XRD patterns can reveal information about the arrangement of polymer chains within the crystalline domains, including the unit cell parameters. acs.org The presence of sharp diffraction peaks indicates a crystalline structure, while broad halos are characteristic of amorphous materials. icdd.com

Small-Angle X-ray Scattering (SAXS) probes larger-scale structures, on the order of nanometers to micrometers. spectroscopyonline.comresearchgate.net In the context of 1,7-dodecadiene-based polymers, SAXS is used to study the morphology of semi-crystalline polymers, such as the lamellar structure, and to characterize the size and shape of nanoparticles or other ordered assemblies in solution. nih.govrsc.org Variable-temperature SAXS experiments can provide insights into thermally induced phase transitions. nih.gov

X-ray TechniqueStructural Information ProbedApplication in 1,7-Dodecadiene Polymer Research
XRD Crystalline structure, unit cell dimensions, phase identification.Characterizing the crystal structure of semi-crystalline polymers. acs.org
SAXS Nanoscale morphology, lamellar structure, particle size and shape.Studying the hierarchical structure of polymers and their assemblies. spectroscopyonline.comrsc.org

Thermal Analysis Methods for Polymeric Derivatives

Thermal analysis techniques are employed to characterize the thermal properties of polymers derived from 1,7-dodecadiene, which are critical for determining their processing conditions and end-use applications.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. researchgate.netmdpi.com It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). rsc.orgyoutube.com The enthalpy of these transitions can also be quantified, providing information about the degree of crystallinity. rsc.org DSC is essential for understanding the relationship between the polymer structure, including the effects of cross-linking, and its thermal behavior. mdpi.com

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature in a controlled atmosphere. google.comgoogle.com TGA is used to assess the thermal stability of polymers and to study their decomposition behavior. researchgate.net The onset of decomposition and the temperature at which maximum weight loss occurs are important parameters obtained from TGA curves. rsc.org By analyzing the evolved gases with a mass spectrometer (TGA-MS), the decomposition mechanism can be further elucidated. osti.gov

Thermal Analysis MethodProperty MeasuredApplication in 1,7-Dodecadiene Polymer Research
DSC Heat flow, thermal transitions (Tg, Tm, Tc).Determining the thermal behavior and crystallinity of polymers. researchgate.netmdpi.com
TGA Mass change as a function of temperature.Assessing thermal stability and decomposition profiles. google.comgoogle.com

Applications of 1,7 Dodecadiene in Materials Science and Specialty Chemical Production

Precursor for Advanced Polymeric Materials

1,7-Dodecadiene serves as a crucial monomer and modifier in the synthesis of advanced polymeric materials. Its ability to be incorporated into polymer chains through its double bonds allows for the creation of materials with tailored properties.

Cross-linking Agents in Polymer Networks

Cross-linking is a process that forms covalent bonds between polymer chains, resulting in a more robust and stable polymer network. hengdasilane.com 1,7-Dodecadiene is utilized as a cross-linking agent to enhance the mechanical strength, thermal stability, and chemical resistance of various polymers. hengdasilane.comsmolecule.comgoogle.com The presence of two reactive sites in 1,7-dodecadiene allows it to connect different polymer chains, creating a three-dimensional network structure. google.com This is particularly valuable in the production of crosslinked polyethylene (B3416737), where dienes like 1,7-dodecadiene are employed to improve the material's properties for applications such as high-pressure tubing. google.com

In a study on polydecylmethylsiloxane (C10) membranes, 1,11-dodecadiene (B1329416), a compound structurally similar to 1,7-dodecadiene, was used as a cross-linking agent. researchgate.netnih.gov The research demonstrated that the length and type of the diene cross-linker significantly influence the structure and transport properties of the resulting polymer material. nih.govresearchgate.net Specifically, increasing the length of the hydrocarbon cross-linker was found to affect the permeability of gases like n-butane. nih.gov This highlights the importance of the diene's molecular structure in fine-tuning the performance of the final polymer network.

Table 1: Effect of Diene Cross-linker Length on n-Butane Permeability in Polydecylmethylsiloxane (C10) Membranes

Cross-linking Agentn-Butane Permeability (Barrer)
1,7-Octadiene (B165261) (C10-OD)5510
1,11-Dodecadiene (C10-DdD)3000
Data sourced from a 2023 study on polydecylmethylsiloxane membranes. nih.gov

Functionalization of Polymer Backbones via Dodecadiene Incorporation

The incorporation of 1,7-dodecadiene into a polymer backbone introduces unsaturated bonds, which can serve as reactive sites for further chemical modification or functionalization. google.comresearchgate.net This process allows for the introduction of specific functional groups onto the polymer, thereby altering its surface properties, reactivity, and compatibility with other materials. google.com For instance, the terminal double bonds introduced by copolymerizing ethylene (B1197577) with dienes like 1,7-octadiene can be used for subsequent functionalization reactions under mild conditions. researchgate.net This approach provides a pathway to create polyolefins with enhanced properties, such as improved adhesion. google.com

Research has demonstrated the copolymerization of ethylene with various non-conjugated dienes, including 1,7-octadiene and 1,9-decadiene (B157367), using zirconocene (B1252598) catalysts. researchgate.net The resulting copolymers contain pendant double bonds that can be further reacted to introduce functionalities. researchgate.netnih.gov This method offers a versatile route to produce functionalized polyolefins with tailored architectures and properties. researchgate.net

Production of Specialty Elastomers and Plastics

1,7-Dodecadiene is a component in the production of specialty elastomers and plastics with specific performance characteristics. google.comresearchgate.net Its incorporation into polyethylene can modify the polymer's crystallinity and flexibility. google.com By acting as a comonomer in ethylene polymerization, dienes like 1,7-dodecadiene can introduce branching and control the crosslink network density, leading to materials with a desired balance of hardness, strength, and flexibility. google.com For example, unsaturated polyolefins prepared by copolymerizing ethylene with dienes such as 1,11-dodecadiene are used in semiconductive compositions for electric cables. google.com

The copolymerization of long-chain α-olefins with their corresponding non-conjugated dienes, such as 1-dodecene (B91753) with 1,11-dodecadiene, can produce ultrahigh molecular weight copolymers. nih.gov These materials, which can be considered bottlebrush polymers, possess unique properties due to their high molecular weight and the presence of reactive terminal double bonds in the side chains. nih.gov

Building Block for Complex Organic Molecules (Non-biomedical focus)

The two double bonds in 1,7-dodecadiene make it a valuable building block in organic synthesis for the creation of more complex molecules, outside of biomedical applications. evitachem.com These reactions often involve transformations of the double bonds to introduce new functional groups or to construct larger carbon skeletons. For instance, dienes can undergo olefin cross-metathesis reactions to form new carbon-carbon double bonds, a powerful tool in synthetic organic chemistry. evitachem.com

An example of this is the synthesis of a bolaamphiphilic alkenyl phosphonic acid, where 1,11-dodecadiene is reacted with vinylphosphonic acid via olefin cross-metathesis. evitachem.com This demonstrates the utility of α,ω-dienes in constructing molecules with specific architectures and functionalities.

Role in Membrane Technology and Separation Processes

Membrane technology offers an energy-efficient alternative to traditional separation processes like distillation. vito.be 1,7-Dodecadiene and similar dienes play a role in the development of advanced membrane materials, particularly in the context of gas and vapor separation. researchgate.netnih.gov

As a cross-linking agent, 1,7-dodecadiene can be used to modify the properties of polymer membranes, such as those based on polydecylmethylsiloxane (C10), to improve their separation performance. researchgate.netnih.gov The structure of the cross-linker has a direct impact on the membrane's permeability and selectivity for different gases. nih.gov A study investigating the separation of organic vapors found that cross-linking C10 with various dienes, including 1,11-dodecadiene, significantly altered the material's transport properties. researchgate.netnih.gov For example, membranes cross-linked with dienes showed higher n-butane/nitrogen selectivity compared to those cross-linked with polysiloxanes. nih.gov This highlights the potential of using specific dienes to design membranes with optimized performance for particular separation tasks. researchgate.netnih.gov

Table 2: Comparison of n-Butane/Nitrogen Selectivity for Different Cross-linkers in C10 Membranes

Cross-linker TypeMaximum n-Butane/Nitrogen Selectivity (α(C4H10/N2))
Diene-type (e.g., 1,7-Octadiene)104
Polysiloxane-typeLower than diene-type
Data from a 2023 study on polydecylmethylsiloxane membranes. nih.gov

The ability to tune membrane properties through the selection of cross-linking agents like 1,7-dodecadiene is crucial for developing efficient and selective separation processes for industrial applications. vito.bethermopedia.com

Conclusion and Future Research Perspectives on 1,7 Dodecadiene

Current Challenges in Efficient and Stereoselective Dodecadiene Synthesis

The synthesis of specific isomers of dodecadiene, particularly those with conjugated double bonds like (5Z, 7E)-5,7-dodecadiene-1-ol, a component of insect sex pheromones, presents significant challenges. jlu.edu.cnepa.govlew.ro One of the primary difficulties lies in achieving high stereoselectivity. lew.ro For instance, the synthesis of all four geometrical isomers of (5,7)-dodecadien-1-ol has been accomplished using Wittig condensation reactions; however, the separation of these mixed geometrical isomers is a complex process, often requiring elution from a silver cation resin, which is not easily scalable for industrial production. lew.ro

The following table summarizes some of the challenges in the synthesis of specific dodecadiene isomers:

ChallengeDescriptionExample
Stereoselectivity Difficulty in controlling the geometry (Z/E) of the double bonds during synthesis, leading to mixtures of isomers.Synthesis of (5Z, 7E)-5,7-dodecadien-1-ol often yields other isomers that are difficult to separate. lew.ro
Reduction Selectivity Lack of selectivity in reducing triple bonds to cis-double bonds without over-reduction.Lindlar reduction of (E)-7-dodecen-5-yn-1-ol produces a mixture of dienes and monoenes. lew.ro
Purification Complex and costly purification methods are required to separate desired isomers from byproducts.Chromatography on silver nitrate-impregnated silica (B1680970) is needed to isolate pure (5Z, 7E)-dodecadien-1-ol. lew.ro
Multi-step Syntheses Many current synthetic routes involve numerous steps, reducing overall yield and increasing cost.Some syntheses require more than six reaction steps with difficult-to-synthesize intermediates. lew.ro

Emerging Catalytic Transformations for 1,7-Dodecadiene

Emerging catalytic transformations are opening new avenues for the synthesis and functionalization of 1,7-dodecadiene and its isomers. Palladium-catalyzed cross-coupling reactions have proven to be a key strategy. jlu.edu.cnepa.govlew.roresearchgate.net For example, a novel stereoselective synthesis of (5Z, 7E)-5,7-Dodecadien-1-ol was developed using a palladium-catalyzed coupling reaction of a Grignard reagent with a bromo-heptadiene derivative as a crucial step. jlu.edu.cnepa.gov Similarly, palladium catalysts have been effectively used in coupling reactions with hydrozirconation for the synthesis of (5Z, 7E)-dodecadien-1-ol. lew.ro The stereospecific synthesis of other conjugated dienes, such as (7E, 9Z)-7,9-dodecadien-1-yl acetate (B1210297), has also been achieved through palladium-catalyzed cross-coupling reactions to assemble an enyne, which is then reduced to the desired (E, Z)-diene. researchgate.netpherobase.com

Nickel and platinum catalysts are also being explored for transformations of dodecadienes. In the silaboration of (E,E)-5,7-dodecadiene, a Ni(0)/PEt3 catalyst system showed interesting reactivity, leading to hydrosilylation products rather than the expected 1,4-silaboration. diva-portal.org While platinum catalysts showed no activity in this specific reaction, the study highlights the importance of selecting the appropriate metal-ligand combination for desired transformations. diva-portal.org

Acyclic diene metathesis (ADMET) polymerization is another significant emerging area. Ruthenium-carbene catalysts are used for the polymerization of α,ω-dienes, including those derived from renewable resources, to create high-molecular-weight unsaturated polyesters. acs.orgnih.govmdpi.com This method allows for the synthesis of advanced polymeric materials with diverse architectures. mdpi.com

The table below provides an overview of some emerging catalytic transformations involving dodecadienes:

Catalytic SystemTransformationApplication/Significance
Palladium Catalysts Cross-coupling reactionsStereoselective synthesis of insect pheromones like (5Z, 7E)-5,7-Dodecadien-1-ol and (7E, 9Z)-7,9-dodecadien-1-yl acetate. jlu.edu.cnepa.govlew.roresearchgate.netpherobase.com
Nickel Catalysts Silaboration/HydrosilylationFunctionalization of conjugated dodecadienes, leading to the formation of silylated products. diva-portal.org
Ruthenium-Carbene Catalysts Acyclic Diene Metathesis (ADMET)Polymerization of dienes to produce high-molecular-weight unsaturated polyesters from both petrochemical and bio-based sources. acs.orgnih.govmdpi.com
Rhenium-based Catalysts Co-metathesisA proposed method for the synthesis of 1,7-octadiene (B165261) involves the co-metathesis of ethylene (B1197577) and cyclohexene (B86901) using a heterogeneous NH4ReO4/Al2O3 catalyst. acs.org

Development of Novel Materials with Dodecadiene-Derived Architectures

1,7-Dodecadiene and other non-conjugated dienes serve as valuable monomers and comonomers in the synthesis of novel polymeric materials with unique architectures and properties. One significant application is in the creation of long-chain-branched (LCB) polymers. For example, copolymerizing propylene (B89431) with a small amount of a non-conjugated α,ω-diene like 1,9-decadiene (B157367) or 1,7-octadiene can introduce LCB structures into isotactic polypropylene. acs.org This modification enhances the rheological properties of the polymer, such as increased complex viscosity at low frequencies and improved shear-thinning behavior. acs.org

Furthermore, copolymerizations of long-chain α-olefins like 1-dodecene (B91753) with their corresponding non-conjugated dienes (e.g., 1,11-dodecadiene) using specific titanium-based catalysts can produce ultrahigh molecular weight (UHMW) copolymers. mdpi.comsemanticscholar.org These polymers often possess highly branched, bottlebrush-like architectures and contain reactive terminal olefinic double bonds in their side chains. mdpi.com This functionality allows for subsequent chemical modifications.

The use of dodecadienes in polymerization extends to various types of polymers. For instance, 1,11-dodecadiene (B1329416) is listed as a potential polyunsaturated comonomer in the production of low-density polyethylene (B3416737) (LDPE) and ethylene-vinyl acetate (EVA) copolymers for applications such as wire and cable insulation. google.com Dodecadienes are also used as cross-linking agents in the development of polymer membranes, enhancing their properties like gas permeability. evitachem.com

The following table summarizes the development of novel materials using dodecadiene-derived architectures:

Polymer TypeDodecadiene UsedResulting Architecture/PropertyApplication
Long-Chain-Branched Polypropylene 1,7-OctadieneIntroduction of long-chain branches.Enhanced rheological properties. acs.org
UHMW Copolymers 1,11-DodecadieneBottlebrush architecture with reactive side chains.Drag reducing agents, functionalized polyolefins. mdpi.comacs.org
Low-Density Polyethylene (LDPE) 1,11-DodecadieneCross-linked polymer network.Wire and cable insulation. google.com
Polymer Membranes 1,11-DodecadieneCross-linked structure.Enhanced gas permeability. evitachem.com
Unsaturated Polyesters Bio-based dienesHigh molecular weight polymers.Potential for creating sustainable materials. acs.orgmdpi.com

Sustainable and Green Chemistry Approaches in Dodecadiene Research

In line with the principles of green chemistry, there is a growing focus on developing sustainable and environmentally benign methods for the synthesis and application of dodecadienes. cas.cnedu.krdacs.org A key area of research is the use of renewable feedstocks. For instance, α,ω-dienes for acyclic diene metathesis (ADMET) polymerization can be derived from bio-based sources like castor oil. acs.org This approach allows for the creation of bio-based unsaturated polyesters, which can be subsequently hydrogenated to produce saturated polymers, offering a sustainable alternative to petroleum-based plastics. acs.orgmdpi.com

Biocatalysis also presents a promising green route. The biocatalytic oxidative tandem decarboxylation of dicarboxylic acids using P450 monooxygenase has been shown to produce terminal dienes, including 1,11-dodecadiene. acs.org This method represents a short and green pathway to terminal dienes from renewable dicarboxylic acids. acs.org Furthermore, research into the biosynthesis of insect sex pheromones, such as (5Z,7E)-dodeca-5,7-dien-1-ol, in organisms like Dendrolimus punctatus is uncovering the enzymatic pathways responsible for their production. researchgate.net Understanding these biosynthetic routes could pave the way for producing these complex molecules through fermentation or other biotechnological processes, which are often more environmentally friendly than traditional chemical synthesis.

Another aspect of green chemistry is the development of eco-friendly synthetic processes. This includes using less hazardous reagents and solvents. For example, an eco-friendly synthesis of cyclododecanone (B146445) from cyclododecatriene has been described that uses hydrogen peroxide as an oxidant and water as a solvent, with a recyclable catalyst. scirp.org In polymerization, efforts are being made to conduct reactions under milder conditions, such as lower temperatures and pressures, and to develop efficient tandem hydrogenation systems that can be carried out in the same reaction vessel as the polymerization. mdpi.com

The table below highlights some of the sustainable and green chemistry approaches in dodecadiene research:

Green Chemistry ApproachDescriptionExample
Use of Renewable Feedstocks Synthesizing dienes and polymers from bio-based sources instead of petrochemicals.ADMET polymerization of α,ω-dienes derived from castor oil to produce bio-based polyesters. acs.orgmdpi.com
Biocatalysis and Biosynthesis Utilizing enzymes or whole organisms to produce dodecadienes and their derivatives.Production of 1,11-dodecadiene via oxidative decarboxylation of dicarboxylic acids by P450 monooxygenase. acs.org Elucidation of biosynthetic pathways for pheromones. researchgate.net
Eco-Friendly Synthetic Methods Employing less hazardous reagents, solvents, and catalysts, and using milder reaction conditions.Synthesis of cyclododecanone using hydrogen peroxide as an oxidant and water as a solvent. scirp.org
Process Efficiency Developing more efficient catalytic systems and tandem reactions to reduce waste and energy consumption.Tandem ADMET polymerization and hydrogenation in a one-pot process. mdpi.com

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